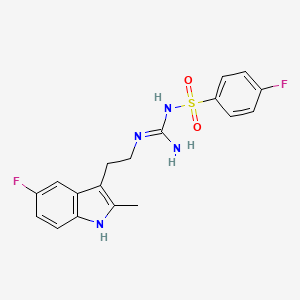

4-fluoro-N-(N-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)carbamimidoyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

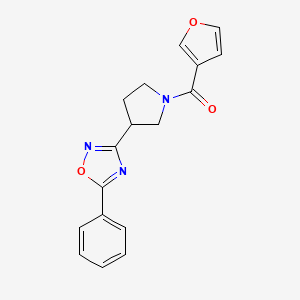

Overview

Description

Synthesis Analysis

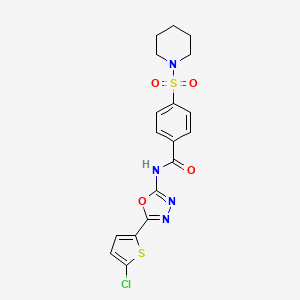

The synthesis of benzenesulfonamide derivatives is a topic of interest due to their potential medicinal applications. For instance, the synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase have been described, with compounds showing high-affinity inhibition and the ability to increase kynurenic acid concentration in the extracellular hippocampal fluid in rats . Similarly, a series of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives were synthesized, with the introduction of a fluorine atom enhancing COX-2 selectivity, leading to the identification of a potent and selective COX-2 inhibitor . Another study synthesized a series of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides, which showed interesting cytotoxic activities and strong inhibition of human cytosolic isoforms hCA I and II .

Molecular Structure Analysis

The crystal structures of closely related compounds, such as N-(4-fluorobenzoyl)benzenesulfonamide and N-(4-fluorobenzoyl)-4-methylbenzenesulfonamide, have been investigated, revealing two-dimensional architectures and predominant participation of the sulfonyl-O atom and the carbonyl-O atom as hydrogen bond acceptors . The crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide also show distinct supramolecular architectures controlled by different intermolecular interactions .

Chemical Reactions Analysis

The chemical reactivity of benzenesulfonamide derivatives can be inferred from their synthesis and bioactivity studies. For example, novel 2-benzylthio-4-chlorobenzenesulfonamide derivatives bearing different moieties were synthesized and showed remarkable activity and selectivity toward certain cancer cell lines . The FT-IR and FT-Raman spectra of (E)-N-carbamimidoyl-4-((4-methoxybenzylidene)amino)benzenesulfonamide were recorded, and the red shift of the N-H stretching bands in the infrared spectrum indicates the weakening of the N-H bond, suggesting reactivity at this site .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives can be diverse, as indicated by the various studies. The introduction of a fluorine atom in the synthesis of COX-2 inhibitors was found to preserve COX-2 potency and increase selectivity . The crystal structure analysis of N-(4-fluorobenzoyl)benzenesulfonamide and its methyl derivative showed differences in hydrogen bond lengths and intermolecular interactions, which can influence their physical properties . The FT-IR and FT-Raman study provided insights into the vibrational properties of the molecules, which are important for understanding their physical characteristics .

Scientific Research Applications

Synthesis and Biological Activities

Antimicrobial and Anticancer Evaluation Sulfonamide derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. A study highlights the synthesis of sulfonamide derivatives exhibiting significant in vitro antimicrobial and anticancer activities. These compounds were more active than the standard drug carboplatin but less active than 5-fluorouracil (5-FU) against certain cell lines, indicating their potential as therapeutic agents (Kumar et al., 2014).

Enzyme Inhibition for Therapeutic Applications Sulfonamide derivatives have been studied for their ability to inhibit various enzymes, such as carbonic anhydrases (CAs), which play crucial roles in physiological processes. Specific sulfonamide compounds have been identified as potent inhibitors of human carbonic anhydrases, including isoforms associated with tumor environments, suggesting their potential in designing drugs targeting cancer and other diseases (Pacchiano et al., 2011).

Mechanism of Action

Target of action

Indole derivatives have been found to bind with high affinity to multiple receptors . .

Biochemical pathways

Indole derivatives can affect a wide range of pathways due to their diverse biological activities .

Result of action

Given the diverse biological activities of indole derivatives, it is likely that this compound could have a range of effects .

Biochemical Analysis

Biochemical Properties

The indole nucleus in 4-fluoro-N-(N-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)carbamimidoyl)benzenesulfonamide has been found to bind with high affinity to multiple receptors, making it useful in developing new derivatives . Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Cellular Effects

They can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Indole derivatives are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name |

2-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-(4-fluorophenyl)sulfonylguanidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F2N4O2S/c1-11-15(16-10-13(20)4-7-17(16)23-11)8-9-22-18(21)24-27(25,26)14-5-2-12(19)3-6-14/h2-7,10,23H,8-9H2,1H3,(H3,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZAOQSQPKIUMSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)F)CCN=C(N)NS(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F2N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(tert-butylsulfonyl)-1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-1H-pyrazol-5-ylamine](/img/structure/B2520260.png)

![1-(3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-(2-methoxyphenoxy)ethanone](/img/structure/B2520261.png)

![N-(1,3-benzodioxol-5-yl)-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2520267.png)

![2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide](/img/no-structure.png)

![6-(2,5-Dimethylphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2520269.png)

![Ethyl 4-oxo-3-phenyl-5-(4-phenylbutanoylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2520270.png)

![methyl 4-[({5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazol-2-yl}sulfanyl)methyl]phenyl ether](/img/structure/B2520274.png)

![3-butyl-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2520277.png)

![2-[4-(Difluoromethoxy)phenyl]sulfonyl-7-(4-methoxyphenyl)sulfonyl-2,7-diazaspiro[3.5]nonane](/img/structure/B2520281.png)